2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid
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Overview
Description
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H11ClO5. It is a versatile chemical used in various scientific research fields due to its unique structural properties and reactivity. This compound is particularly valuable in studying biological processes, drug development, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by acidification and subsequent crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (5-Chloro-2-ethoxy-4-carboxyphenoxy)acetic acid.
Reduction: (5-Chloro-2-ethoxy-4-hydroxymethylphenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
2-2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid: Similar structure but with different substituents.
2-(2-formylphenoxy)acetic acid: Lacks the chloro and ethoxy groups, leading to different reactivity and applications.
Uniqueness
The presence of the chloro, ethoxy, and formyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chloro group at the 5-position.
- An ethoxy group at the 2-position.
- A formyl group at the 4-position of the phenoxy ring.
This specific arrangement of functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of receptor activity : It can affect receptor-mediated signaling pathways, potentially influencing various physiological responses.
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, modifications of related compounds have shown promising results in inhibiting the growth of MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
5b | MDA-MB-231 | 7.56 |
5b | SK-N-MC | 25.04 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibition Concentration (µg/ml) |
---|---|
E. coli | 125 |
S. aureus | 150 |
C. albicans | 200 |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of modified analogs derived from similar structures, revealing that certain modifications enhanced their anticancer activity significantly compared to standard treatments like etoposide .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of derivatives, highlighting that compounds with a chloro substitution exhibited superior activity against S. pyogenus compared to other tested strains .
Properties
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-2-16-9-3-7(5-13)8(12)4-10(9)17-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIVEVOHOXOLRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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